Ethyl 5-bromo-2-methyl-3-nitrobenzoate
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Overview
Description
Ethyl 5-bromo-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of benzoic acid and contains bromine, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-methyl-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by bromination to add the bromine atom. The final step involves esterification with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: Ethyl 5-bromo-2-methyl-3-aminobenzoate.
Oxidation: Ethyl 5-bromo-2-carboxy-3-nitrobenzoate.
Scientific Research Applications
Ethyl 5-bromo-2-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-methyl-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-5-nitrobenzoate: Similar structure but different substitution pattern.
Methyl 2-bromo-5-nitrobenzoate: Similar functional groups but different ester group.
Benzoic acid, 3-nitro-: Lacks the ethyl ester and bromine substituents
Properties
Molecular Formula |
C10H10BrNO4 |
---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
ethyl 5-bromo-2-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H10BrNO4/c1-3-16-10(13)8-4-7(11)5-9(6(8)2)12(14)15/h4-5H,3H2,1-2H3 |
InChI Key |
BDYQLLSWPUWFGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])C |
Origin of Product |
United States |
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